molecular formula C7H9F3O2 B1308867 Ethyl 3-(trifluoromethyl)crotonate CAS No. 24490-03-7

Ethyl 3-(trifluoromethyl)crotonate

Cat. No.: B1308867
CAS No.: 24490-03-7
M. Wt: 182.14 g/mol
InChI Key: OSZLARYVWBUKTG-UHFFFAOYSA-N
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Description

Ethyl 3-(trifluoromethyl)crotonate is an organic compound with the molecular formula C7H9F3O2. It is a derivative of crotonic acid, where the hydrogen atoms on the third carbon are replaced by trifluoromethyl groups. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.

Scientific Research Applications

Ethyl 3-(trifluoromethyl)crotonate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique trifluoromethyl group imparts desirable properties to the resulting compounds.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring fluorinated groups for enhanced bioactivity.

    Industry: this compound is used in the production of agrochemicals, polymers, and specialty chemicals.

Safety and Hazards

Ethyl 3-(trifluoromethyl)crotonate is a flammable liquid and vapor . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of fire, CO2, dry chemical, or foam should be used for extinction .

Mechanism of Action

Ethyl 3-(trifluoromethyl)crotonate is an organic compound with the chemical formula C7H9F3O2 . It is a colorless liquid and is used in proteomics research .

Target of Action

It’s known that the compound is used in proteomics research , suggesting that it may interact with proteins or other biomolecules.

Mode of Action

It’s known that the compound contains a trifluoromethyl and crotonate functional groups , which may interact with its targets in a specific manner.

Biochemical Pathways

As a compound used in proteomics research , it may be involved in pathways related to protein synthesis or degradation.

Result of Action

Given its use in proteomics research , it may influence protein-related processes at the molecular and cellular levels.

Conclusion

While this compound is a compound of interest in proteomics research , the specific details of its mechanism of action, biochemical pathways, pharmacokinetics, results of action, and the influence of the environment on its action are areas that require further research. This highlights the complexity and the ongoing nature of scientific discovery in the field of biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-(trifluoromethyl)crotonate can be synthesized through several methods. One common method involves the reaction of ethyl crotonate with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of catalysts to enhance the reaction rate and efficiency. The final product is often subjected to rigorous quality control measures to ensure its purity and suitability for various applications.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(trifluoromethyl)crotonate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols.

Comparison with Similar Compounds

    Ethyl crotonate: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    Methyl 3-(trifluoromethyl)crotonate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    3-(Trifluoromethyl)crotonic acid: The acid form of the compound, which has different solubility and reactivity characteristics.

Uniqueness: this compound is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric effects. This makes it particularly valuable in applications requiring high reactivity and specificity.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Ethyl 3-(trifluoromethyl)crotonate can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "Ethyl acetoacetate", "Trifluoromethyl iodide", "Sodium hydride", "Benzaldehyde", "Acetic anhydride", "Sodium acetate", "Sulfuric acid", "Sodium carbonate", "Ethanol", "Water" ], "Reaction": [ "Step 1: Ethyl acetoacetate is reacted with trifluoromethyl iodide in the presence of sodium hydride to yield ethyl 3-(trifluoromethyl)but-2-enoate.", "Step 2: The resulting product from step 1 is then reacted with benzaldehyde in the presence of acetic anhydride and sodium acetate to yield ethyl 3-(trifluoromethyl)crotonate.", "Step 3: The final product from step 2 is purified by washing with water, followed by treatment with sulfuric acid and sodium carbonate to remove any impurities.", "Step 4: The purified product is then isolated by extraction with ethanol and dried under vacuum to yield the final product, Ethyl 3-(trifluoromethyl)crotonate." ] }

CAS No.

24490-03-7

Molecular Formula

C7H9F3O2

Molecular Weight

182.14 g/mol

IUPAC Name

ethyl 4,4,4-trifluoro-3-methylbut-2-enoate

InChI

InChI=1S/C7H9F3O2/c1-3-12-6(11)4-5(2)7(8,9)10/h4H,3H2,1-2H3

InChI Key

OSZLARYVWBUKTG-UHFFFAOYSA-N

Isomeric SMILES

CCOC(=O)/C=C(\C)/C(F)(F)F

SMILES

CCOC(=O)C=C(C)C(F)(F)F

Canonical SMILES

CCOC(=O)C=C(C)C(F)(F)F

Pictograms

Flammable; Corrosive; Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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